molecular formula C8H16ClNO2 B3031188 (R)-Ethyl piperidine-2-carboxylate hydrochloride CAS No. 183786-20-1

(R)-Ethyl piperidine-2-carboxylate hydrochloride

Cat. No. B3031188
CAS RN: 183786-20-1
M. Wt: 193.67
InChI Key: KGAWPIXNSIYQPC-OGFXRTJISA-N
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Description

(R)-Ethyl piperidine-2-carboxylate hydrochloride is a compound that is likely to be a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. The ethyl piperidine-2-carboxylate moiety suggests the presence of a carboxylate group at the second position of the piperidine ring, with an ethyl ester functionality. The hydrochloride indicates that this compound forms a salt with hydrochloric acid, which could enhance its solubility in polar solvents.

Synthesis Analysis

The synthesis of related piperidine derivatives has been demonstrated in various studies. For instance, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate was achieved from commercially available 3-pyridylacetic acid, which could be analogous to the synthesis of this compound . The synthesis

Scientific Research Applications

Synthesis and Biological Evaluation

  • GABA Uptake Inhibitors : A study by Zhang et al. (2007) synthesized a series of compounds related to (R)-Ethyl piperidine-2-carboxylate hydrochloride, evaluating them as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds demonstrated significant inhibitory activities in cultured cells expressing mouse GAT1, with some exhibiting potent inhibitory effects on GABA uptake (Zhang et al., 2007).

Synthesis Techniques and Intermediates

  • Preparation Techniques : Research by Rui (2010) used ethyl carbonochloridate and piperidine-4-carboxylic acid as starting materials, illustrating a method for preparing related compounds with reasonable yields. This study contributes to the understanding of synthesis pathways for compounds like this compound (Rui, 2010).

Biological Properties and Applications

  • Antibacterial and Antifungal Activities : A study by Shafi et al. (2021) reported the synthesis of new benzothiazole derivatives substituted with piperidine, showing significant antibacterial and antifungal activities. These findings are relevant to understanding the biological applications of similar piperidine derivatives (Shafi et al., 2021).
  • Microbial Reduction Studies : Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a compound structurally related to this compound. This research offers insights into the stereochemistry and enzymatic processes involved in the synthesis of piperidine derivatives (Guo et al., 2006).

Other Applications

  • Protein Kinase Inhibitor Synthesis : Hao et al. (2011) described a novel asymmetric synthesis of a key intermediate for CP-690550, a potent protein kinase inhibitor. This process, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, demonstrates the potential industrial application of these types of compounds (Hao et al., 2011).

properties

IUPAC Name

ethyl (2R)-piperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWPIXNSIYQPC-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741556
Record name Ethyl (2R)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183786-20-1
Record name Ethyl (2R)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ethyl piperidine-2-carboxylate hydrochloride
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